2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c15-7-9-4-12-11(13-5-9)14-6-8-1-2-10(14)3-8/h4-5,7-8,10H,1-3,6H2 |
InChI Key |
OKWSHQYZWOCUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(C=N3)C=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Approach
The most prominent method involves a Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, as described in patent literature. This approach offers a straightforward, high-yield route to the key intermediate, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene :
-
- Cyclopentadiene (in stoichiometric or slight excess)
- Methanesulfonyl cyanide
-
- Solvent: Dichloromethane or other halogenated hydrocarbons
- Temperature: -20°C to +40°C
- Reaction time: Several hours with stirring
Process :
- The cyclopentadiene reacts with methanesulfonyl cyanide to form a tosyl azanorbornadiene intermediate.
- This intermediate is then hydrolyzed under acidic conditions (e.g., acetic acid) to yield 2-azabicyclo[2.2.1]hept-5-en-3-one .
Hydrolysis and Final Conversion
Hydrolysis of the sulfonyl group in the intermediate produces the target lactam:
3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene → hydrolysis → 2-Azabicyclo[2.2.1]hept-5-en-3-one
This process avoids the use of hazardous reagents like chlorosulfonyl isocyanate and minimizes waste.
Functionalization to Form the Carbaldehyde Derivative
Hydroformylation or Oxidation
The key step to introduce the aldehyde group at the 5-position involves oxidation or hydroformylation of the bicyclic lactam:
-
- Catalyzed by rhodium complexes with phosphine ligands.
- Conditions: Mild temperatures (around 25°C), high selectivity for aldehyde formation at the 5-position.
-
- Use of mild oxidants such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane to selectively oxidize the 5-position to aldehyde.
Stereoselective Hydroformylation
Recent advances have enabled asymmetric hydroformylation, allowing for stereoselective synthesis of the aldehyde with high enantiomeric purity, as described in patent WO2011150205A2.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopentadiene + Methanesulfonyl cyanide | -20°C to +40°C, dichloromethane | ~70-80% | Efficient, scalable |
| 2 | Hydrolysis of sulfonyl group | Acidic hydrolysis (acetic acid) | Reflux | >85% | Minimizes waste |
| 3 | Stereoselective hydroformylation | Rhodium catalyst + syngas | Mild temperature, pressure | High enantioselectivity | Asymmetric synthesis |
| 4 | Coupling with pyrimidine | Nucleophilic substitution | Basic conditions | Variable | Purification critical |
Research Findings and Notes
- The process described in patent EP0508352B1 emphasizes the use of inexpensive starting materials and environmentally benign conditions, with hydrolysis performed in the presence of acids like acetic acid to improve yield and purity.
- Patent WO2011150205A2 discusses asymmetric hydroformylation, highlighting the importance of chiral catalysts for stereoselective aldehyde synthesis.
- Literature indicates that the route starting from cyclopentadiene and methanesulfonyl cyanide is favored for its simplicity and high yield, avoiding hazardous reagents like chlorosulfonyl isocyanate.
- Recent advances focus on stereoselectivity and functional group compatibility, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analog: 5-(2-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde
Key Differences and Similarities
- Core Heterocycle: The furan ring in 5-(2-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde (C11H13NO2, MW 191.23) is electron-rich compared to the pyrimidine core in the target compound. This difference impacts solubility, with pyrimidines generally less soluble in polar solvents due to stronger intermolecular interactions.
- Functional Groups : Both compounds feature a carbaldehyde group, but the position varies (furan-2-carbaldehyde vs. pyrimidine-5-carbaldehyde). This alters electronic distribution, as seen in IR spectra (carbaldehyde C=O stretch ~1,700 cm⁻¹) .
- Synthetic Routes : The furan derivative may be synthesized via formylation of a preformed bicyclic amine-furan system, whereas the pyrimidine analog likely requires nucleophilic substitution or cyclocondensation strategies involving pyrimidine precursors .
Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a, 11b)
Key Differences
- Core Structure: Compounds 11a and 11b (e.g., C20H10N4O3S, MW 386) contain a thiazolo[3,2-a]pyrimidine fused ring system, which introduces sulfur and additional carbonyl groups.
- Substituents: The benzylidene and cyano groups in 11a/b provide distinct electronic profiles. For example, the 4-cyano substituent in 11b (C22H17N3O3S, MW 403) increases electron-withdrawing effects, whereas the target compound’s carbaldehyde offers a reactive site for further derivatization.
Beta-Lactam Bicyclic Systems (e.g., Azabicyclo[3.2.0]heptanes)
Key Differences
- Bicyclic Framework : Beta-lactams like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid feature a strained four-membered lactam ring, conferring antibiotic activity. In contrast, the target compound’s azabicyclo[2.2.1]heptane system is less strained and lacks inherent antibacterial properties.
- Functionalization : Beta-lactams often include amide and carboxylic acid groups for biological targeting, while the pyrimidine-carbaldehyde system prioritizes electrophilic reactivity for covalent binding or cross-coupling reactions.
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a pyrimidine ring and an aldehyde functional group, suggests it could interact with various biological targets, influencing numerous biochemical pathways.
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.24 g/mol
- Structural Features : The bicyclic arrangement contributes to its unique reactivity and potential pharmacological properties.
Biological Activity Overview
Research indicates that 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde exhibits significant biological activities, particularly in enzyme inhibition and receptor binding studies. Its structural similarities to other bioactive compounds suggest a potential role in therapeutic applications.
Enzyme Inhibition
Compounds with similar bicyclic structures have been shown to inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4), which is crucial in the management of type 2 diabetes mellitus. For instance, derivatives of azabicyclo compounds have been synthesized and tested for their DPP-4 inhibitory activities, demonstrating promising results that could be extrapolated to the activity of 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | IC50 (µM) | Key Features |
|---|---|---|
| 2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-5-carbaldehyde | 0.023–0.694 | Similar bicyclic structure, varied nitrogen placement |
| 3-Azabicyclo[3.3.1]nonane derivatives | 0.051–0.212 | Different ring size, potential biological activity |
| Pyrrolidine derivatives | 0.017–0.095 | Known for high selectivity and low cytotoxicity |
Study on Antiprotozoal Activity
A series of studies have been conducted on azabicyclo compounds for their antiprotozoal activity against parasites such as Plasmodium falciparum. The findings suggest that modifications in the pyrimidine scaffold significantly influence the efficacy of these compounds .
DPP-4 Inhibitors
Recent research focused on the design and synthesis of novel DPP-4 inhibitors based on azabicyclo frameworks has shown that these compounds can effectively modulate glucose metabolism, making them candidates for diabetes treatment .
The mechanism by which 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde exerts its biological effects is likely through interaction with specific receptors or enzymes, leading to modulation of signaling pathways involved in metabolic regulation and cellular function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
